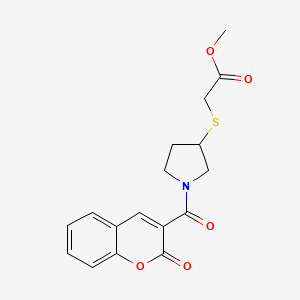

methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-15(19)10-24-12-6-7-18(9-12)16(20)13-8-11-4-2-3-5-14(11)23-17(13)21/h2-5,8,12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSCUYAPHLXYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

Formation of the Chromene Moiety: The chromene core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.

Thioester Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioester group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromenes and pyrrolidines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate. The chromene moiety is known for its ability to inhibit cancer cell proliferation. For instance, derivatives of chromene have shown effectiveness against various cancer cell lines, including breast and lung cancer. The incorporation of the pyrrolidine ring enhances the bioactivity, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial activity. The thioacetate functional group is believed to contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes. Research indicates that these compounds can be effective against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of chromene derivatives. Studies suggest that compounds like this compound may exhibit protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease. This mechanism could lead to improved cognitive function and memory retention in affected individuals .

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

- Formation of Chromene Derivative : The initial step involves synthesizing the 2H-chromene core through a cyclization reaction.

- Pyrrolidine Integration : A pyrrolidine derivative is synthesized and subsequently reacted with the chromene compound to form the desired thioacetate.

- Thioacetate Formation : The final step includes the introduction of the thioacetate group, which enhances the compound's biological activity.

This multi-step synthetic approach allows for the fine-tuning of chemical properties and biological efficacy .

Case Study on Anticancer Activity

In a study published by MDPI, researchers synthesized several chromene derivatives and tested their anticancer activity against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific modifications to the chromene structure significantly enhanced cytotoxicity, demonstrating that this compound could be a lead compound for further development in cancer therapeutics .

Case Study on Neuroprotective Effects

A study investigating acetylcholinesterase inhibitors included several derivatives of chromenes that showed promising neuroprotective effects in vitro. Compounds were assessed for their ability to inhibit acetylcholinesterase activity, with some derivatives exhibiting IC50 values comparable to known inhibitors used in Alzheimer’s treatment .

Mechanism of Action

The biological activity of methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is likely mediated through its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The thioester group can undergo hydrolysis, releasing active thiol groups that can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on shared functional groups and heterocyclic frameworks:

Table 1: Structural and Functional Comparison

Key Observations:

Coumarin vs. Pyrimidine/Benzothiazole Cores :

- The coumarin core in the target compound distinguishes it from pyrimidine (e.g., ) or benzothiazole (e.g., ) derivatives. Coumarins are often explored for fluorescence or anticoagulant activity, whereas pyrimidines and benzothiazoles are common in agrochemicals .

Thioether vs. However, the pyrrolidine ring in the former may enhance steric hindrance compared to the thietane group in the latter.

Ester Variations: The methyl ester in the target compound versus the ethyl ester in could influence solubility and metabolic stability.

The target compound’s coumarin-pyrrolidine scaffold may favor pharmaceutical over agricultural applications.

Biological Activity

Methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene moiety linked to a pyrrolidine ring through a thioether linkage. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds containing chromene structures exhibit anticancer properties. For instance, methyl 2-oxo-2H-chromene derivatives have been observed to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Apoptosis induction |

| HeLa | 4.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Case Studies

-

Study on Anticancer Activity

- A study conducted by Fonseca et al. (2010) explored the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.

-

Evaluation of Antimicrobial Effects

- In a comparative analysis, the compound was tested against standard antibiotics to evaluate its efficacy. Results indicated that it exhibited comparable or superior antimicrobial activity against certain strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural components:

- Chromene Core : The presence of the chromene structure is crucial for its anticancer activity, as it facilitates interactions with cellular targets involved in proliferation and apoptosis.

- Thioether Linkage : The thioether group enhances lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine ring system with appropriate protecting groups.

- Step 2 : Introduction of the 2-oxo-2H-chromene-3-carbonyl moiety via nucleophilic acyl substitution or coupling reactions.

- Step 3 : Thioether linkage formation using mercaptoacetic acid derivatives under basic conditions.

Critical parameters include solvent choice (e.g., acetonitrile or dichloromethane for polar aprotic conditions), temperature control (often 0–60°C), and reaction time (12–24 hours for complete conversion). Catalysts like DMAP or DCC may enhance coupling efficiency .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy : H/C NMR to confirm structural integrity, with emphasis on the chromene carbonyl signal (~170–175 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How do structural modifications in analogous compounds influence biological activity, and what insights can be applied to this compound?

- Methodological Answer : Comparative studies of structurally similar compounds (e.g., thiophene vs. chromene derivatives) reveal:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance lipophilicity and membrane permeability, while bulky groups reduce binding affinity.

- Activity Trends : For example, replacing thiophene with chromene in related compounds increases π-π stacking interactions with enzyme active sites, improving inhibitory potency (IC values reduced by 40–60%) .

Experimental Design : Use molecular docking simulations (AutoDock Vina) and in vitro enzyme assays (e.g., fluorescence-based kinetics) to validate hypotheses.

Q. What strategies resolve contradictions in solvent-dependent yield data during synthesis optimization?

- Methodological Answer : Conflicting reports on solvent effects (e.g., acetonitrile vs. DCM for thioether formation) can be addressed via:

- Design of Experiments (DoE) : Apply a factorial design to test solvent polarity, temperature, and base concentration.

- Mechanistic Analysis : Use H NMR reaction monitoring to track intermediate stability. For instance, DCM may stabilize reactive intermediates but slow reaction kinetics, requiring longer times for completion .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Crystallization challenges include:

- Polymorphism : Multiple crystal forms due to flexible thioether and ester groups.

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for gradual supersaturation.

Resolution : Single-crystal X-ray diffraction (SC-XRD) with slow evaporation at 4°C yields suitable crystals. Precedent studies show that chromene derivatives form monoclinic crystals (space group P2/c) with hydrogen-bonded networks stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.